Ethyl 2-formamido (3-nitrophenyl) acrylate
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Overview
Description
Ethyl 2-formamido (3-nitrophenyl) acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a formamido group, and a nitrophenyl group attached to an acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-formamido (3-nitrophenyl) acrylate typically involves the reaction of ethyl acrylate with 3-nitroaniline in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-formamido (3-nitrophenyl) acrylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The formamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acrylates with various functional groups.
Scientific Research Applications
Ethyl 2-formamido (3-nitrophenyl) acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-formamido (3-nitrophenyl) acrylate involves its interaction with biological molecules. The nitrophenyl group can participate in electron transfer reactions, while the formamido group can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-phenylacrylate: Lacks the nitro and formamido groups, making it less reactive in certain chemical reactions.
Methyl 2-formamido (3-nitrophenyl) acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-nitrophenylacrylate:
Uniqueness
This compound is unique due to the presence of both the formamido and nitrophenyl groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
136986-61-3 |
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Molecular Formula |
C12H12N2O5 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
ethyl (E)-2-formamido-3-(3-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H12N2O5/c1-2-19-12(16)11(13-8-15)7-9-4-3-5-10(6-9)14(17)18/h3-8H,2H2,1H3,(H,13,15)/b11-7+ |
InChI Key |
KGAVPMFRCZKWJU-YRNVUSSQSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/NC=O |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])NC=O |
Origin of Product |
United States |
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